molecular formula C19H15ClN2O4 B11346290 N-(3-chloro-2-methylphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

N-(3-chloro-2-methylphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11346290
M. Wt: 370.8 g/mol
InChI Key: GKLAMNYOIOOMCY-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution Reactions: Introduction of the 3-chloro-2-methylphenyl and 2,3-dihydro-1,4-benzodioxin-6-yl groups through substitution reactions.

    Amidation: Formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

Research may focus on its biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

The compound could be investigated for its potential therapeutic applications, including drug development for various diseases.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique structural features of N-(3-chloro-2-methylphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide, such as the specific substitution pattern and the presence of the oxazole ring, contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15ClN2O4/c1-11-13(20)3-2-4-14(11)21-19(23)15-10-17(26-22-15)12-5-6-16-18(9-12)25-8-7-24-16/h2-6,9-10H,7-8H2,1H3,(H,21,23)

InChI Key

GKLAMNYOIOOMCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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